molecular formula C16H16ClN5 B2975050 N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine CAS No. 73029-78-4

N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine

Cat. No. B2975050
CAS RN: 73029-78-4
M. Wt: 313.79
InChI Key: QDPHGNZXTLUNFC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine, also known as Vemurafenib, is a targeted therapy drug used in the treatment of melanoma. It is a small molecule inhibitor that selectively targets mutated forms of the BRAF protein, which is commonly found in melanoma cells.

Scientific Research Applications

Catalyst Systems and Polymer Synthesis

One study investigated highly active catalyst systems for polymerizing 2,6-dimethylphenol, utilizing aromatic amine ligands and copper(I) chloride, where similar compounds were studied for their efficiency in polymer synthesis. The 4-aminopyridine/Cu(I) catalyst system was found extremely efficient in poly(2,6-dimethyl-1,4-phenylene ether) (PPE) synthesis, demonstrating the fastest reaction rate and the lowest production of by-product, 3,3′,5,5′-Tetramethyl-4,4′diphenoquinone (DPQ) (Kim et al., 2018).

Neuroprotection

In the domain of neuroprotection, one compound, KR-31543, which shares structural similarity, was studied for its metabolism in rats and identified as a new neuroprotective agent for ischemia-reperfusion damage. This study highlights the in vitro and in vivo metabolism of KR-31543, involving transformations leading to metabolites relevant for therapeutic applications (Kim et al., 2002).

Antioxidant Properties

Research into the antioxidant properties of pyrazolopyridine derivatives indicated the synthesis of compounds with promising activities. These compounds were synthesized through interactions with various chemical entities, leading to the creation of molecules that could protect DNA from damage induced by bleomycin, showcasing the antioxidant potential of such compounds (Gouda, 2012).

Antimicrobial and Anticancer Agents

Further studies explored the compound's utility in synthesizing novel derivatives with antimicrobial and anticancer activities. For instance, novel derivatives containing pyrazole, pyrimidine, and morpholine analogues were synthesized and showed remarkable enhancement in antimicrobial activity due to the presence of electron-withdrawing groups (Desai et al., 2016). Another study synthesized a series of pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents, with certain compounds exhibiting higher anticancer activity than the reference drug doxorubicin, highlighting the therapeutic potential of these compounds (Hafez et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5/c1-10-9-15(19-14-6-4-13(17)5-7-14)20-16(18-10)22-12(3)8-11(2)21-22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPHGNZXTLUNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine

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